molecular formula C16H15ClFNO B2367509 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone CAS No. 477334-00-2

3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2367509
CAS No.: 477334-00-2
M. Wt: 291.75
InChI Key: PMQMMTKLGZKNBM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone (CAS 477334-00-2) is a synthetic organic compound with the molecular formula C16H15ClFNO and a molecular weight of 291.75 g/mol . This anilino-propanone derivative serves as a valuable building block and intermediate in medicinal chemistry research, particularly in the synthesis of more complex molecules for pharmaceutical development. The structural motifs present in this compound—specifically the chloro-methylphenyl and fluorophenyl groups—are common in active pharmaceutical ingredients. Chlorine and fluorine atoms are strategically used in drug design to influence a compound's lipophilicity, metabolic stability, and binding affinity . Research into structurally related 4-thiazolidinone derivatives, which can be synthesized from such propanone intermediates, has demonstrated potent antibacterial activity, highlighting the potential of this chemical scaffold in developing new anti-infective agents . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)17)19-9-8-16(20)12-3-5-13(18)6-4-12/h2-7,10,19H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQMMTKLGZKNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-00-2
Record name 3-(3-CHLORO-4-METHYLANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Amination of 3-Chloro-1-(4-fluorophenyl)propan-1-one

The most widely reported method involves reacting 3-chloro-1-(4-fluorophenyl)propan-1-one with 3-chloro-4-methylaniline under controlled conditions:

Reaction Scheme :
$$
\text{ClC}6\text{H}4\text{F-CO-CH}2\text{Cl} + \text{NH}2\text{C}6\text{H}3(\text{Cl})(\text{CH}_3) \rightarrow \text{Target Compound} + \text{HCl}
$$

Procedure :

  • Substrate Preparation : 3-Chloro-1-(4-fluorophenyl)propan-1-one is synthesized via Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using AlCl₃ catalyst.
  • Amination :
    • Mix 3-chloro-1-(4-fluorophenyl)propan-1-one (1 eq) with 3-chloro-4-methylaniline (1.2 eq) in 1,2-dichloroethane
    • Add triethylamine (2 eq) as HCl scavenger
    • Reflux at 80°C for 8–12 hrs under N₂ atmosphere
    • Monitor by TLC (hexane:EtOAc 3:1, Rf = 0.45)
  • Workup :
    • Cool, wash with 5% HCl (removes excess amine)
    • Dry over Na₂SO₄, concentrate under vacuum
    • Purify by silica gel chromatography (gradient: 10→30% EtOAc/hexane)

Yield : 72–78%
Key Parameters :

  • Solvent polarity critically affects reaction rate (dielectric constant ≥ 10 required)
  • Excess amine improves conversion but complicates purification

Mannich Reaction Approach

An alternative route employs the Mannich reaction to construct the β-amino ketone backbone:

Reagents :

  • 4-Fluoropropiophenone
  • 3-Chloro-4-methylaniline
  • Formaldehyde (37% aqueous)

Mechanism :
$$
\text{Ar-CO-CH}3 + \text{HCHO} + \text{Ar'-NH}2 \rightarrow \text{Ar-CO-CH}2-\text{NH-Ar'} + \text{H}2\text{O}
$$

Optimized Conditions :

  • Ethanol/water (4:1) solvent system
  • pH 4–5 (adjusted with acetic acid)
  • 60°C for 6 hrs
  • Yield: 65–68%

Advantages :

  • Single-pot synthesis
  • Avoids handling chloro intermediates

Limitations :

  • Lower yields compared to amination route
  • Requires strict pH control

Comparative Analysis of Methods

Parameter Nucleophilic Amination Mannich Reaction
Yield 72–78% 65–68%
Reaction Time 8–12 hrs 6 hrs
Purification Complexity Moderate (chromatography) Simple (recrystallization)
Scalability >100 g demonstrated Limited to 50 g
Byproducts HCl, unreacted amine Water, formaldehyde oligomers

Advanced Process Optimization

Catalytic Enhancements

Recent patents describe using phase-transfer catalysts to improve yields:

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)
  • Effect : Reduces reaction time to 4 hrs with 82% yield
  • Mechanism : Facilitates amine activation through ion-pair formation

Characterization & Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.02 (d, J=8.4 Hz, 2H, Ar-F),
    7.12 (d, J=8.0 Hz, 2H, Ar-Cl),
    6.89 (s, 1H, NH),
    3.82 (t, J=6.8 Hz, 2H, CO-CH₂),
    3.02 (t, J=6.8 Hz, 2H, CH₂-N),
    2.34 (s, 3H, CH₃)

  • HPLC Purity : >99.7% (C18 column, MeCN/H₂O 70:30, 1 mL/min)

Industrial-Scale Considerations

Waste Management

  • Acidic washes neutralized with Ca(OH)₂ before disposal
  • Solvent recovery via fractional distillation (≥90% efficiency)

Emerging Synthetic Technologies

Microwave-assisted synthesis (reported for analogous compounds):

  • Conditions : 100 W, 120°C, 20 min
  • Yield Boost : 85% vs conventional 72%
  • Energy Savings : 60% reduction

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methylaniline moiety, to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study enzyme interactions and receptor binding due to its structural features.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and properties of chalcones are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Influence of Aromatic Ring Planarity

Chalcone activity is also affected by dihedral angles between rings A and B. For example:

  • (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one : Dihedral angle = 7.14° (nearly planar) .
  • (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Dihedral angle = 56.26° (non-planar) .
  • Target Compound: The 3-chloro-4-methylanilino group may introduce torsional strain, reducing planarity compared to fluorine-only analogs. This could limit π-π stacking interactions but enhance selectivity for certain targets.

Comparison with ALDH Inhibitors

  • Aldi-4 [1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride]: Substituents: Chlorine (para, phenyl ring), piperidinyl group. The target compound lacks the piperidinyl moiety but shares the para-chloro substitution. This difference may redirect activity toward non-ALDH targets, such as kinases or inflammatory mediators.

Data Table: Key Chalcone Derivatives and Analogs

Compound Name Substituents (Ring A/B) IC₅₀ (μM) Molecular Weight (g/mol) Dihedral Angle (°) Reference
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone Cl (meta), CH₃ (para) / F (para) N/A 296.74 Predicted ~30–40
Compound 2j Br (para), I (meta) / F (para) 4.703 462.56 N/A
Compound 2h Cl (para) / OCH₃ (para) 13.82 422.67 N/A
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one Cl (para) / F (para) N/A 262.69 56.26
Aldi-4 Cl (para) / piperidinyl N/A 298.20 N/A

Biological Activity

3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone, also known by its CAS number 347-93-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including cytotoxicity, mechanism of action, and therapeutic applications, supported by relevant data tables and case studies.

The molecular formula of 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone is C13H12ClFNO, with a molecular weight of 239.69 g/mol. The compound exhibits properties typical of an aromatic amine and ketone, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H12ClFNO
Molecular Weight239.69 g/mol
CAS Number347-93-3
Boiling PointNot available
Log P (octanol-water)Not available

Cytotoxicity

Research has indicated that compounds similar to 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in melanoma cells and inhibit tumor growth effectively.

Case Study:
A study conducted on a related compound showed a selective cytotoxic effect on melanoma cells compared to normal cells, with an IC50 value indicating effective inhibition of cell proliferation (Table 1).

CompoundCell LineIC50 (µM)
Related Compound AMelanoma VMM9174.9
ControlNormal Cells>50

The mechanism by which 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone exerts its biological effects may involve the modulation of key signaling pathways implicated in cell survival and apoptosis. For example, it may interact with the MDM2-p53 pathway, leading to increased apoptosis in cancer cells.

Research Findings:
In vitro studies have shown that compounds with similar structures can activate p53 signaling, which plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents (like chlorine and fluorine) significantly enhances the potency of these compounds against cancer cell lines. The electronic properties and steric hindrance introduced by these substituents are critical for their interaction with biological targets.

Toxicity Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile. According to PubChem data, it is classified as harmful if swallowed and may cause serious eye irritation . Therefore, safety assessments are crucial before clinical applications.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted anilines and ketones. For example:

Friedel-Crafts acylation : Reacting 4-fluorophenylacetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone moiety .

Nucleophilic substitution : Coupling the intermediate ketone with 3-chloro-4-methylaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the anilino linkage .
Key considerations include solvent selection (polar aprotic solvents for SNAr reactions) and temperature control to minimize side reactions like over-alkylation.

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing chloro and methyl groups on the aniline ring) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereoelectronic effects of the trifluoromethyl or chloro groups in analogous compounds .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer :
  • Enzyme inhibition studies : The fluorophenyl group enhances binding affinity to hydrophobic enzyme pockets, making it a probe for kinase or protease assays .
  • Metabolic pathway analysis : Radiolabeled versions (e.g., ¹⁴C at the propanone carbon) track metabolic transformations in vitro .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for intermediates .
  • Catalyst screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance acylation efficiency .
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, stoichiometry) to maximize yield .

Q. What computational strategies predict the substituent effects on bioactivity?

  • Methodological Answer :
  • DFT calculations : Analyze electron-withdrawing effects of the chloro group on the aniline ring’s nucleophilicity .
  • Molecular docking : Simulate interactions between the propanone moiety and target proteins (e.g., cytochrome P450 isoforms) .
  • SAR (Structure-Activity Relationship) studies : Compare derivatives with varying substituents (e.g., methyl vs. trifluoromethyl) to map pharmacophore requirements .

Q. How do environmental factors influence the stability and degradation of this compound?

  • Methodological Answer :
  • Hydrolysis studies : Monitor degradation in buffers at varying pH to identify labile bonds (e.g., propanone oxidation) .
  • Photolysis assays : Expose to UV light to assess photodegradation products via LC-MS .
  • Microbial degradation : Incubate with soil microbiota to evaluate biodegradation pathways under aerobic/anaerobic conditions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources .
  • Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Control standardization : Ensure consistent use of reference inhibitors and solvent controls (e.g., DMSO concentration ≤0.1%) .

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